1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone moiety, and a methoxyphenoxyethyl side chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Mechanism of Action
Target of action
Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the molecule.
Mode of action
The interaction of benzimidazoles with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and activity of the target .
Biochemical pathways
The affected pathways would depend on the specific target of the benzimidazole compound. For example, some benzimidazoles are known to inhibit the synthesis of certain proteins or nucleic acids, thereby affecting cell growth and division .
Pharmacokinetics
The ADME properties of benzimidazoles can vary widely depending on their exact structure. Some are well absorbed and extensively metabolized, while others may have poor bioavailability .
Result of action
The molecular and cellular effects of benzimidazoles can include inhibition of cell growth, induction of apoptosis, and modulation of immune responses, among others .
Action environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
The benzimidazole core of 4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one is known to interact with various enzymes and proteins
Cellular Effects
Given the compound’s structural similarity to other benzimidazoles, it may influence cell function by interacting with cellular signaling pathways, gene expression, and metabolic processes .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
The compound may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
The synthesis of 1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone ring is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxyphenoxyethyl Side Chain: This step involves the alkylation of the benzodiazole ring with a methoxyphenoxyethyl halide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and pyrrolidinone rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be compared with other similar compounds, such as:
1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole: This compound has a similar benzyl and phenoxy structure but differs in the presence of a triazole ring instead of a benzodiazole ring.
(2RS)-1-benzyl-2-(2-methoxyphenoxy)ethylamino-3-(9H-carbazol-4-yloxy)-2-propanol: This compound shares the methoxyphenoxyethyl side chain but has a different core structure with a carbazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-32-22-10-7-11-23(17-22)33-15-14-30-25-13-6-5-12-24(25)28-27(30)21-16-26(31)29(19-21)18-20-8-3-2-4-9-20/h2-13,17,21H,14-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVKSSPBHPEDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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